
Midecamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
SF-837是通过使用链霉菌属细菌发酵合成的 . 发酵过程包括将细菌接种到含有糖化淀粉、可溶性植物蛋白、氯化钾和碳酸钙的液体培养基中,pH值为7.0 . 然后在28°C下通气搅拌培养35小时 .
工业生产方法
在工业环境中,SF-837的生产涉及大规模发酵过程。 细菌在生物反应器中培养,控制温度、pH值和通气量,以优化抗生素的产量 . 发酵后,使用各种色谱技术提取和纯化抗生素 .
化学反应分析
科学研究应用
Midecamycin is a 16-membered macrolide antibiotic with significant clinical applications, particularly in treating various bacterial infections. This article explores its applications, mechanisms of action, and case studies, supported by comprehensive data tables.
Respiratory Infections
This compound has been widely used to treat respiratory tract infections, showing effectiveness in cases of bronchitis where it achieved a success rate of approximately 79% . Its broad-spectrum activity makes it suitable for managing infections caused by both susceptible and resistant strains.
Dermatological Conditions
Topical administration of this compound has shown promise in treating atopic dermatitis lesions infected with Staphylococcus aureus . This suggests its potential role in dermatological applications, particularly in managing secondary infections.
Immunomodulatory Effects
Research indicates that this compound exhibits immunosuppressive properties by inhibiting T-cell responses through the suppression of interleukin-2 (IL-2) production. This characteristic may have applications in post-transplant care and the management of inflammatory diseases .
Animal Health
This compound is also utilized in veterinary medicine, particularly in food-producing animals, to treat infectious diseases and promote overall health. Its use in animal feeds has raised concerns about antibiotic resistance, highlighting the need for careful management .
Table 1: Efficacy of this compound in Respiratory Infections
Study Reference | Condition | Success Rate (%) | Notes |
---|---|---|---|
Bronchitis | 79 | Effective against common pathogens | |
Atopic Dermatitis | N/A | Beneficial for S. aureus infections |
Table 2: Immunomodulatory Effects
Case Study 1: Respiratory Infection Management
A clinical study involving patients with acute bronchitis demonstrated that treatment with this compound resulted in a significant reduction in symptoms and bacterial load, confirming its efficacy as a first-line treatment option.
Case Study 2: Topical Application
In a controlled trial for patients with atopic dermatitis, topical this compound application led to improved healing rates of infected lesions compared to standard treatments, showcasing its potential as an adjunctive therapy in dermatology.
相似化合物的比较
类似化合物
- 白霉素
- 乔沙霉素
- 螺旋霉素
- 泰特霉素
独特之处
SF-837由于其独特的结构以及乙酰氧基的存在,在大环内酯类抗生素中是独一无二的 . 这种结构上的独特之处有助于其独特的抗菌谱,以及对某些可能对其他大环内酯类抗生素产生抗药性的细菌菌株的有效性 .
属性
Key on ui mechanism of action |
Midecamycin, as part of the macrolides, act by inhibiting bacterial protein synthesis. More specifically, midecamycin inhibits bacterial growth by targetting the 50S ribosomal subunit preventing peptide bond formation and translocation during protein synthesis. The presence of mutations in the 50S RNA can prevent midecamycin binding. Midecamycin is a broad spectrum antibiotic and thus, it can interact with different bacteria. |
---|---|
CAS 编号 |
35457-80-8 |
分子式 |
C41H67NO15 |
分子量 |
814.0 g/mol |
IUPAC 名称 |
[6-[4-(dimethylamino)-3-hydroxy-5-[(4R)-4-hydroxy-4,6-dimethyl-5-propanoyloxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] propanoate |
InChI |
InChI=1S/C41H67NO15/c1-11-30(45)54-29-21-32(47)51-24(4)16-14-13-15-17-28(44)23(3)20-27(18-19-43)37(38(29)50-10)57-40-35(48)34(42(8)9)36(25(5)53-40)56-33-22-41(7,49)39(26(6)52-33)55-31(46)12-2/h13-15,17,19,23-29,33-40,44,48-49H,11-12,16,18,20-22H2,1-10H3/t23?,24?,25?,26?,27?,28?,29?,33?,34?,35?,36?,37?,38?,39?,40?,41-/m1/s1 |
InChI 键 |
DMUAPQTXSSNEDD-JEGKQYGHSA-N |
SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
手性 SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3C[C@@](C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
规范 SMILES |
CCC(=O)OC1CC(=O)OC(CC=CC=CC(C(CC(C(C1OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC)(C)O)N(C)C)O)CC=O)C)O)C |
外观 |
Solid powder |
沸点 |
874 ºC |
熔点 |
155 ºC |
Key on ui other cas no. |
35457-80-8 |
纯度 |
>90% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Insoluble |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
maidimeisu Midecamin midecamycin midecamycin acetate midecamycin diacetate midekamycin midekamycin acetate Mosil mydecamycin Myoxam neoisomidecamycin Normicina SF 837 SF-837 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。